molecular formula C23H29N3O4 B11107874 N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide

N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide

Cat. No.: B11107874
M. Wt: 411.5 g/mol
InChI Key: ZIRGOUASLVORHY-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, which is a functional group formed by the reaction of hydrazine with an aldehyde or ketone. The presence of the hydroxy and methoxy groups on the benzylidene moiety adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a hydrazine derivative, followed by acylation with an appropriate acid chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active site residues of enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups may also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
  • (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide

Uniqueness

N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the octanamide moiety differentiates it from other similar compounds, potentially enhancing its lipophilicity and membrane permeability .

Properties

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(octanoylamino)benzamide

InChI

InChI=1S/C23H29N3O4/c1-3-4-5-6-7-8-22(28)25-19-12-10-18(11-13-19)23(29)26-24-16-17-9-14-20(27)21(15-17)30-2/h9-16,27H,3-8H2,1-2H3,(H,25,28)(H,26,29)/b24-16+

InChI Key

ZIRGOUASLVORHY-LFVJCYFKSA-N

Isomeric SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.